2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)-
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Overview
Description
2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- is a derivative of imidazolidinedione, a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound features a unique structure with an acetyl and hydroxy group, making it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino acid derivative with an isocyanate, followed by cyclization to form the imidazolidinedione ring. The reaction conditions often require a catalyst and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted imidazolidinedione derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of the acetyl and hydroxy groups allows for specific interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-methyl-: Known for its use in pharmaceuticals and organic synthesis.
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Utilized in the production of specialty chemicals.
2,4-Imidazolidinedione, 5,5-dimethyl-: Investigated for its biological activities and industrial applications.
Uniqueness
2,4-Imidazolidinedione, 5-acetyl-5-hydroxy-3-(1-methylpropyl)- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
71239-22-0 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-acetyl-3-butan-2-yl-5-hydroxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O4/c1-4-5(2)11-7(13)9(15,6(3)12)10-8(11)14/h5,15H,4H2,1-3H3,(H,10,14) |
InChI Key |
QLQXGYVMAPHAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C(NC1=O)(C(=O)C)O |
Origin of Product |
United States |
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